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molecular formula C4H6F2O2 B1583515 Ethyl difluoroacetate CAS No. 454-31-9

Ethyl difluoroacetate

Cat. No. B1583515
M. Wt: 124.09 g/mol
InChI Key: GZKHDVAKKLTJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536193B2

Procedure details

A mixture of 6-hydrazino-3-phenyl-1,5-naphthyridin-2(1H)-one (7-2) (21 g, 83 mmol), ethyl difluoroacetate (31 g, 250 mmol), and difluoroacetic acid (200 mg, 2.08 mmol) in DMI (100 mL) was heated under microwave irradiation at 200° C. for 1 h. To the cooled mixture was added water, and the resulting solid was collected by filtration to give 1-(difluoromethyl)-8-phenyl[1,2,4]triazolo[4,3-a]-1,5-naphthyridin-7(6H)-one (10-1) as pale yellow solid.
Name
6-hydrazino-3-phenyl-1,5-naphthyridin-2(1H)-one
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[N:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[C:7]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[CH:6]2)[NH2:2].[F:20][CH:21]([F:27])[C:22](OCC)=O.FC(F)C(O)=O.O>CN1C(=O)N(C)CC1>[F:20][CH:21]([F:27])[C:22]1[N:4]2[C:5]3[CH:6]=[C:7]([C:14]4[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=4)[C:8](=[O:13])[NH:9][C:10]=3[CH:11]=[CH:12][C:3]2=[N:1][N:2]=1

Inputs

Step One
Name
6-hydrazino-3-phenyl-1,5-naphthyridin-2(1H)-one
Quantity
21 g
Type
reactant
Smiles
N(N)C=1N=C2C=C(C(NC2=CC1)=O)C1=CC=CC=C1
Name
Quantity
31 g
Type
reactant
Smiles
FC(C(=O)OCC)F
Name
Quantity
200 mg
Type
reactant
Smiles
FC(C(=O)O)F
Name
Quantity
100 mL
Type
solvent
Smiles
CN1CCN(C1=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NN=C2N1C=1C=C(C(NC1C=C2)=O)C2=CC=CC=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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